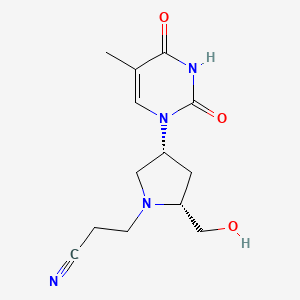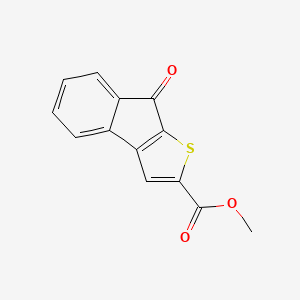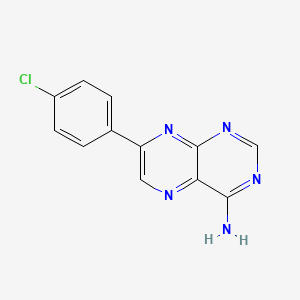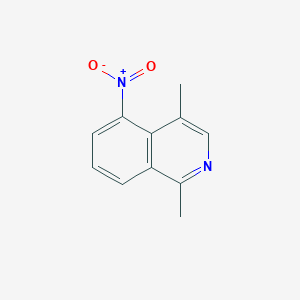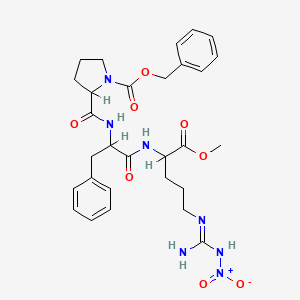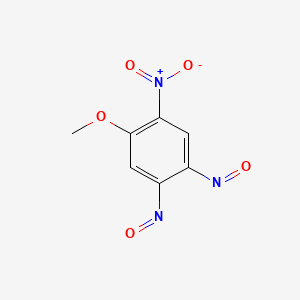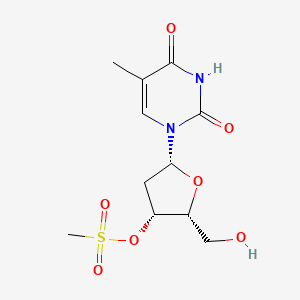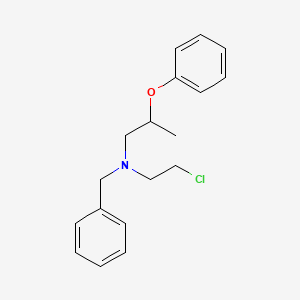
Phenoxybenzamine impurity C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of phenoxybenzamine impurity C typically involves the reaction of benzylamine with 2-chloroethylamine under controlled conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the benzylamine attacks the 2-chloroethylamine, resulting in the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of specialized reactors and purification techniques such as crystallization and chromatography to isolate and purify the compound .
化学反应分析
Types of Reactions: Phenoxybenzamine impurity C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium
Major Products Formed:
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
科学研究应用
Phenoxybenzamine impurity C has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the quality control and regulatory compliance of pharmaceutical products .
作用机制
Phenoxybenzamine impurity C exerts its effects by interacting with alpha-adrenergic receptors. It binds covalently to these receptors, leading to a prolonged blockade of adrenergic signaling. This results in the relaxation of smooth muscles and vasodilation, which can lower blood pressure. The compound’s mechanism of action is similar to that of phenoxybenzamine, involving the inhibition of alpha-adrenergic receptor activity .
相似化合物的比较
Phenoxybenzamine impurity C can be compared with other related compounds such as:
Phenoxybenzamine: The parent compound, used as an alpha-adrenergic antagonist.
Phenoxybenzamine impurity A: Another related impurity with a different chemical structure.
Phenoxybenzamine impurity B: A structurally similar compound with distinct properties
Uniqueness: this compound is unique due to its specific chemical structure and its role as an impurity in the synthesis of phenoxybenzamine. Its presence and concentration are critical for ensuring the quality and safety of the final pharmaceutical product .
属性
CAS 编号 |
902273-13-6 |
|---|---|
分子式 |
C18H22ClNO |
分子量 |
303.8 g/mol |
IUPAC 名称 |
N-benzyl-N-(2-chloroethyl)-2-phenoxypropan-1-amine |
InChI |
InChI=1S/C18H22ClNO/c1-16(21-18-10-6-3-7-11-18)14-20(13-12-19)15-17-8-4-2-5-9-17/h2-11,16H,12-15H2,1H3 |
InChI 键 |
WLTMPGQTCRBODG-UHFFFAOYSA-N |
规范 SMILES |
CC(CN(CCCl)CC1=CC=CC=C1)OC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



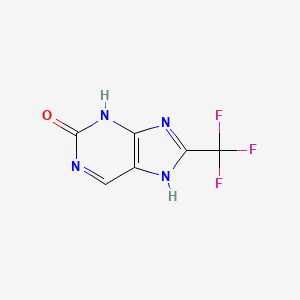
![3,4,5-Tris[(2,4-dichlorobenzyl)sulfanyl]pyridazine](/img/structure/B12788515.png)

